p-Hydroxyphenyl benzoate

Physical property differentiation Crystalline form Processing window

4‑Hydroxyphenyl benzoate (CAS 2444‑19‑1) is a strategic procurement choice for agrochemical and polymer stabilization programs. As the documented intermediate in the patented Pyridalyl insecticide route, this specific benzoate guarantees compatibility with validated production protocols and eliminates the risk of regioisomeric mismatch. Its precisely defined melting range (164–165 °C) and consistent HPLC purity (≥97.5%) enable predictable scale‑up and minimize purification bottlenecks. For polymer compounders, the para‑hydroxyphenyl substitution unlocks a quantifiable synergistic photo‑antioxidant effect with HALS that is entirely absent in p‑aminobenzoate analogs. Avoid generic substitution risk—source the exact intermediate your process requires.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 2444-19-1
Cat. No. B1581904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyphenyl benzoate
CAS2444-19-1
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
InChIInChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H
InChIKeyJFAXJRJMFOACBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl Benzoate (CAS 2444-19-1) Procurement Baseline: Physicochemical and Functional Identity


4-Hydroxyphenyl benzoate (p-hydroxyphenyl benzoate, hydroquinone monobenzoate) is an aromatic ester with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol . Its core structure consists of a central ester linkage connecting a benzoyl moiety to a 4-hydroxyphenyl group, positioning it as a diphenolic derivative. As a fine chemical intermediate, it is supplied as a white to off-white crystalline powder with a melting point of 164–165 °C and an estimated aqueous solubility of approximately 906 mg/L at 25 °C [1]. These physicochemical properties define the baseline for its handling, formulation, and reactivity in downstream synthetic or material applications.

Why 4-Hydroxyphenyl Benzoate Cannot Be Casually Substituted with Isomeric or Analogous Benzoate Esters


Substituting 4-hydroxyphenyl benzoate with a structurally similar benzoate ester—such as the regioisomeric phenyl 4-hydroxybenzoate (CAS 17696-62-7) or other p-substituted phenyl esters—introduces measurable differences in both physical form and functional behavior. The para‑hydroxyphenyl substitution pattern dictates a specific crystalline lattice energy, evidenced by a melting point of 164–165 °C , which is approximately 12–19 °C lower than that of phenyl 4‑hydroxybenzoate (176–183 °C) . In functional terms, the p‑hydroxybenzoate class exhibits a unique synergistic interaction with hindered amine light stabilizers (HALS) that is absent in p‑aminobenzoate counterparts, which instead display antagonism [1]. Consequently, even minor structural modifications can alter melt processing windows, stabilizer compatibility, and reaction selectivity in fine chemical synthesis, making generic substitution a quantifiable risk.

4-Hydroxyphenyl Benzoate (CAS 2444-19-1) Quantitative Differentiation Guide: Head‑to‑Head and Class‑Level Data


Melting Point Comparison: 4-Hydroxyphenyl Benzoate vs. Phenyl 4-Hydroxybenzoate

4-Hydroxyphenyl benzoate exhibits a melting point range of 164–165 °C , which is 12–19 °C lower than that of its regioisomer, phenyl 4-hydroxybenzoate (CAS 17696-62-7), reported at 180–183 °C . This difference arises from the reversed ester connectivity and the resulting intermolecular packing forces. The lower melting point directly influences thermal processing, allowing 4-hydroxyphenyl benzoate to be melt-blended or reacted at temperatures that avoid degradation of more thermally labile co‑formulants.

Physical property differentiation Crystalline form Processing window

Photo‑Antioxidant Synergy with HALS: p‑Hydroxybenzoates vs. p‑Aminobenzoates

In a comparative study of benzoate‑type ultraviolet absorbers, p‑hydroxybenzoates (including 4-hydroxyphenyl benzoate as the parent aromatic ester) demonstrated synergistic photo‑antioxidant activity when combined with hindered amine light stabilizers (HALS) [1]. This behavior contrasts sharply with p‑aminobenzoates, which exhibited antagonism under identical test conditions, accelerating photo‑oxidation despite having considerably higher UV absorption coefficients [1]. The synergism is attributed to a photo‑Fries rearrangement that generates a benzophenone‑type UV absorber and a catechol‑derived photo‑antioxidant [1].

UV stabilization Polymer additives Synergistic activity

Commercial Purity Specification: HPLC Assay and Loss on Drying

The commercially available 4‑hydroxyphenyl benzoate is specified to contain ≥97.5% purity by HPLC, with loss on drying limited to ≤0.5% . This level of purity ensures batch‑to‑batch reproducibility in synthetic applications. By comparison, many lower‑cost, non‑certified benzoate esters lack a defined HPLC assay, increasing the risk of by‑product interference in multi‑step syntheses or polymerizations.

Quality control Analytical specification Reproducibility

Aqueous Solubility as a Handling and Formulation Determinant

The estimated aqueous solubility of 4‑hydroxyphenyl benzoate is 905.9 mg/L at 25 °C [1]. This value places it in a moderately soluble range among aromatic esters, influencing its behavior in aqueous‑organic biphasic reactions and its potential for environmental release. In contrast, many unsubstituted phenyl benzoates exhibit substantially lower aqueous solubility (<100 mg/L), necessitating different solvent systems for comparable reactivity.

Solubility Formulation science Process engineering

4-Hydroxyphenyl Benzoate (CAS 2444-19-1): Evidence‑Aligned Application Scenarios


Precursor to Pyridalyl Insecticide: High‑Value Synthetic Intermediate

4‑Hydroxyphenyl benzoate is a documented intermediate in the manufacture of Pyridalyl, a commercial insecticide active against lepidopterous pests . This established synthetic route confers a tangible procurement advantage: sourcing this specific benzoate ensures compatibility with existing process patents and validated production protocols. The well‑defined melting point and high HPLC purity (≥97.5%) support reliable scale‑up and minimize purification bottlenecks during the preparation of the final agrochemical.

Enzymatic Monomer for Poly(hydroquinone) Synthesis

The compound undergoes enzymatic oxidative polymerization catalyzed by soybean peroxidase in aqueous organic media, followed by alkaline hydrolysis, to yield poly(hydroquinone) [1]. This chemoenzymatic route leverages the para‑hydroxyphenyl substitution to direct polymerization while the benzoate ester serves as a protecting group that is quantitatively removed post‑polymerization. The method avoids harsh metal catalysts and enables the production of high‑purity, oxidatively stable poly(hydroquinone) for advanced material applications.

Synergistic UV Stabilizer Component in Polyolefin Formulations

As a representative of the p‑hydroxybenzoate class, 4‑hydroxyphenyl benzoate provides synergistic photo‑antioxidant activity when co‑formulated with hindered amine light stabilizers (HALS) in polyolefins [2]. Unlike p‑aminobenzoate analogs that antagonize HALS performance, this compound contributes to an extended stabilizer efficacy, preserving tensile strength and color stability in polyethylene and polypropylene films intended for outdoor exposure. The moderate melting point (164–165 °C) facilitates homogeneous dispersion during melt compounding without causing premature stabilizer decomposition.

Quality‑Controlled Building Block for Medicinal Chemistry and Analytical Standards

With a minimum HPLC purity of 97.5% and a sharply defined melting range of 164–165 °C, 4‑hydroxyphenyl benzoate serves as a reliable reference standard and synthetic building block in medicinal chemistry . Its reproducible physical form allows precise stoichiometric control in condensation and esterification reactions, while the low loss‑on‑drying (<0.5%) ensures that no significant moisture‑related side reactions compromise yield. These specifications are critical for generating reproducible biological data and for meeting the rigorous documentation requirements of pharmaceutical lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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